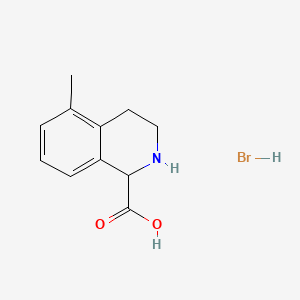
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 5-position and a carboxylic acid group at the 1-position, combined with a hydrobromide salt.
Vorbereitungsmethoden
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting product is then subjected to further functionalization to introduce the methyl and carboxylic acid groups.
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods are advantageous for large-scale production due to their efficiency and reduced environmental impact.
Analyse Chemischer Reaktionen
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts .
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide involves its interaction with various molecular targets and pathways. It has been shown to modulate dopamine metabolism and exhibit neuroprotective properties . The compound may act as an inhibitor of monoamine oxidase (MAO) and as a scavenger of free radicals, contributing to its neuroprotective effects. Additionally, it may antagonize the glutamatergic system, which plays a role in its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is known for its neuroprotective effects and its ability to modulate dopamine metabolism.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the class, which is widely distributed in nature and has diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
KZDCPERXBCROLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



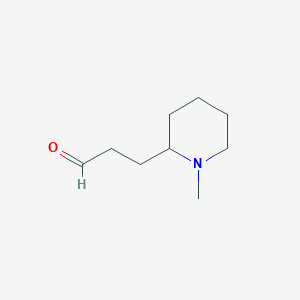
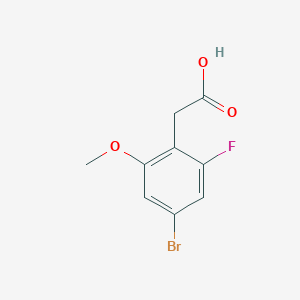
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
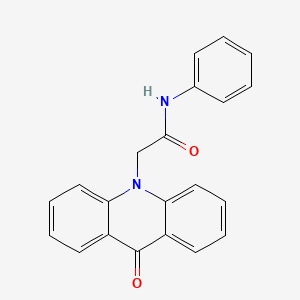
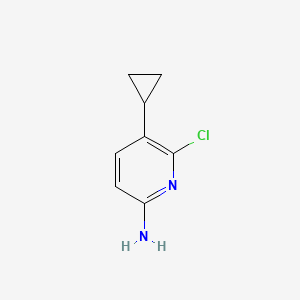
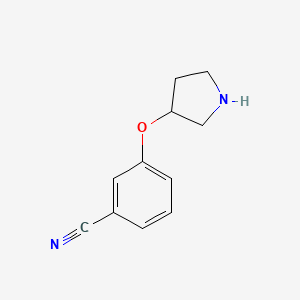
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
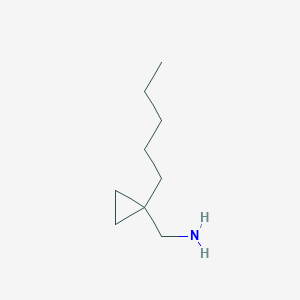
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
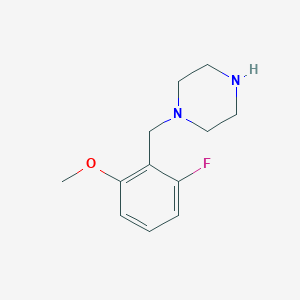

![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
